molecular formula C8H13N3O B12950504 2-(5-Methyl-1H-pyrazol-3-yl)morpholine

2-(5-Methyl-1H-pyrazol-3-yl)morpholine

Cat. No.: B12950504
M. Wt: 167.21 g/mol
InChI Key: LFQRYZIGXJRMPF-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-3-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 5-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine typically involves the reaction of a substituted benzaldehyde with morpholine trifluoroacetate in acetone under reflux conditions . The reaction is carried out at temperatures between 80-90°C for 72 hours, followed by cooling and evaporation of excess acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-Methyl-1H-pyrazol-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, the compound can inhibit their activity, thereby blocking the signaling pathways that promote cancer cell proliferation . This makes it a valuable compound in the development of anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1H-pyrazol-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-6-4-7(11-10-6)8-5-9-2-3-12-8/h4,8-9H,2-3,5H2,1H3,(H,10,11)

InChI Key

LFQRYZIGXJRMPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2CNCCO2

Origin of Product

United States

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